molecular formula C23H23N3O5S B11665560 N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11665560
M. Wt: 453.5 g/mol
InChI Key: BKKSJYWURUEGIB-LFVJCYFKSA-N
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Description

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a hydrazino carbonyl group, and a dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobenzenesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s hydrazino carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methoxybenzamide
  • N-(4-{[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H23N3O5S/c1-26(32(28,29)20-7-5-4-6-8-20)19-12-10-18(11-13-19)23(27)25-24-16-17-9-14-21(30-2)22(15-17)31-3/h4-16H,1-3H3,(H,25,27)/b24-16+

InChI Key

BKKSJYWURUEGIB-LFVJCYFKSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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